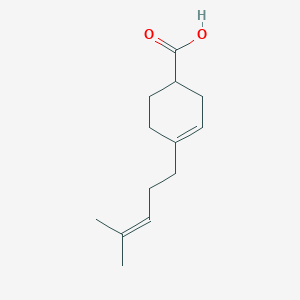

4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-carboxylic acid

Cat. No. B8510515

M. Wt: 208.30 g/mol

InChI Key: RUAHWVXDDZKWNU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05271864

Procedure details

4-(4-methyl-3-pentenyl)-3-cyclohexen-1-methanol was synthesized as follows. An oven-dried refluxing condenser and an oven-dried 125 ml pressure-equalized addition funnel was attached to an oven-dried 500 ml 3-neck round-bottom flask. A magnetic stir bar was added, along with lithium aluminum hydride (LAH; 3.64 g or 96 mmol). Tetrahydrofuran (100 ml) was then added, and the suspension was cooled to 0° C. in an ice bath. A solution of 4-(4-methyl-3-pentenyl)-3-cyclohexen-1-carboxylic acid (10 g or 48 mmol) and THF (30 ml) was placed in the addition funnel, and the acid solution was added dropwise to the LAH suspension over a period of about 10 minutes. The residual acid in the addition funnel was washed into the LAH suspension with two further 10 ml aliquots of THF, the ice bath was removed, and the reaction was allowed to stir for at least 3 hours. After stirring, the reaction was again cooled to 0° C. and 18 ml water (5 ml water for each g LAH) was placed in the addition funnel. A further 50 ml THF was added to the reaction mixture to make the LAH suspension less viscous, and the evolved hydrogen gas was allowed to escape. The water was added dropwise to the LAH suspension over a period of about 30 minutes. The ice bath was then removed and the gray suspension was allowed to stir (approximately 3 hours) until the reaction turned white with no residual gray color. The reaction mixture was then acidified with 2M HCl (150 ml), extracted with a 1:1 (v/v) ethyl acetate:hexane mixture (shaken with saturated NaCl), dried over a mixture of anhydrous Na2SO4 and K2CO3, filtered, and rotary evaporated. Thin layer chromatography using 1:4 (v/v) ethyl acetate:hexane showed the product at Rf 0.17, with small impurity at Rf 0.0 and Rf 0.26. Removal of solvent, at 92°-95° C., 1 torr, gave 8.89 g (95%) of 4-(4-methyl-3-pentenyl)-3-cyclohexen-1-methanol, as a slightly yellow oil.

Quantity

10 g

Type

reactant

Reaction Step Two

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([CH3:21])=[CH:9][CH2:10][CH2:11][C:12]1[CH2:17][CH2:16][CH:15]([C:18](O)=[O:19])[CH2:14][CH:13]=1>C1COCC1>[CH3:7][C:8]([CH3:21])=[CH:9][CH2:10][CH2:11][C:12]1[CH2:17][CH2:16][CH:15]([CH2:18][OH:19])[CH2:14][CH:13]=1 |f:0.1.2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.64 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Two

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=CCCC1=CCC(CC1)C(=O)O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Four

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for at least 3 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

4-(4-methyl-3-pentenyl)-3-cyclohexen-1-methanol was synthesized

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

An oven-dried refluxing condenser and an oven-dried 125 ml pressure-equalized addition funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

The residual acid in the addition funnel was washed into the LAH suspension with two further 10 ml aliquots of THF

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ice bath was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was again cooled to 0° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A further 50 ml THF was added to the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The water was added dropwise to the LAH suspension over a period of about 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ice bath was then removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir (approximately 3 hours) until the reaction

|

|

Duration

|

3 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with a 1:1 (v/v) ethyl acetate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

hexane mixture (shaken with saturated NaCl), dried over a mixture of anhydrous Na2SO4 and K2CO3

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=CCCC1=CCC(CC1)CO)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.89 g | |

| YIELD: PERCENTYIELD | 95% | |

| YIELD: CALCULATEDPERCENTYIELD | 95.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |